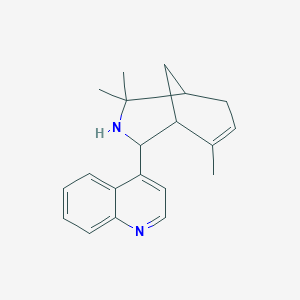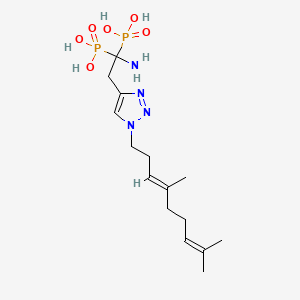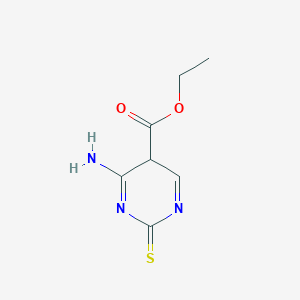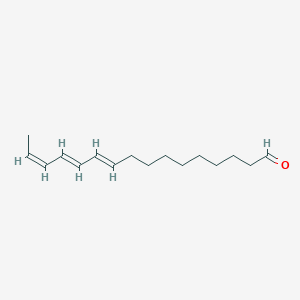
Aristoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aristoquinoline is an alkaloid compound isolated from the leaves of the Maqui tree (Aristotelia chilensis). It is known for its pharmacological properties, particularly as a nicotinic acetylcholine receptor antagonist . This compound has garnered interest due to its potential therapeutic applications in treating addiction and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of aristoquinoline has been achieved through a seven-step process with an overall yield of 26% . Key steps in the synthetic route include an intramolecular nitrilium ion cyclization to form the characteristic azabicyclo[3.3.1]nonane ring system and a diastereoselective reduction of the resulting imine mixture . Another method involves a Bischler-Napieralski type cyclization of the activated amide, followed by reduction .
Industrial Production Methods
The use of eco-friendly and safe reusable catalysts, as well as solvent-free reaction conditions, could be explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Aristoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of this compound.
Scientific Research Applications
Aristoquinoline has a wide range of scientific research applications:
Mechanism of Action
Aristoquinoline exerts its effects primarily by acting as a nicotinic acetylcholine receptor antagonist . This means it binds to these receptors and inhibits their activity, which can modulate neurotransmission and potentially alleviate symptoms of addiction and depression . The molecular targets involved include the α3β4 subtype of nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Similar Compounds
Aristoteline: Another alkaloid from Aristotelia chilensis with similar pharmacological properties.
Hobartine: A compound that also acts on nicotinic acetylcholine receptors.
Makomakinol: A newly isolated alkaloid from the same plant.
Uniqueness of Aristoquinoline
This compound stands out due to its specific activity at the α3β4 subtype of nicotinic acetylcholine receptors, making it a promising candidate for therapeutic applications in treating addiction and depression . Its unique azabicyclo[3.3.1]nonane ring system also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H24N2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-(4,4,8-trimethyl-3-azabicyclo[3.3.1]non-7-en-2-yl)quinoline |
InChI |
InChI=1S/C20H24N2/c1-13-8-9-14-12-17(13)19(22-20(14,2)3)16-10-11-21-18-7-5-4-6-15(16)18/h4-8,10-11,14,17,19,22H,9,12H2,1-3H3 |
InChI Key |
HQDLJJQZMYAAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2CC1C(NC2(C)C)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






methyl phosphate](/img/structure/B15135221.png)
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)



![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)




